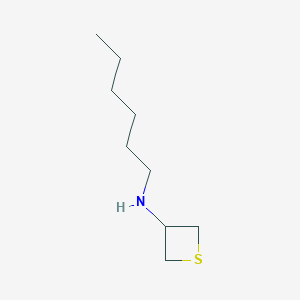
N-Hexylthietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexylthietan-3-amine is an organic compound characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom, and an amine group attached to the third carbon of the ring The hexyl group is a six-carbon alkyl chain attached to the nitrogen atom of the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexylthietan-3-amine typically involves the formation of the thietane ring followed by the introduction of the hexylamine group. One common method is the cyclization of a suitable precursor containing sulfur and carbon atoms to form the thietane ring. This can be achieved through intramolecular nucleophilic substitution reactions under controlled conditions. The hexylamine group can then be introduced via nucleophilic substitution reactions using hexylamine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Hexylthietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thietane ring, leading to the formation of linear or branched amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions to oxidize the sulfur atom.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Linear or branched amines.
Substitution: Various alkyl or aryl-substituted thietan-3-amines.
Scientific Research Applications
N-Hexylthietan-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Hexylthietan-3-amine involves its interaction with molecular targets through its amine and thietane functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the thietane ring can participate in covalent bonding and ring-opening reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
N-Hexylthietan-3-amine can be compared with other similar compounds, such as:
N-Hexylthiirane-3-amine: Contains a three-membered thiirane ring instead of a four-membered thietane ring.
N-Hexylazetidine-3-amine: Contains a four-membered azetidine ring with a nitrogen atom instead of sulfur.
N-Hexylpyrrolidine-3-amine: Contains a five-membered pyrrolidine ring with a nitrogen atom.
The uniqueness of this compound lies in its thietane ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C9H19NS |
|---|---|
Molecular Weight |
173.32 g/mol |
IUPAC Name |
N-hexylthietan-3-amine |
InChI |
InChI=1S/C9H19NS/c1-2-3-4-5-6-10-9-7-11-8-9/h9-10H,2-8H2,1H3 |
InChI Key |
ZNJJXKSWRBXEID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13006404.png)
![2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13006408.png)
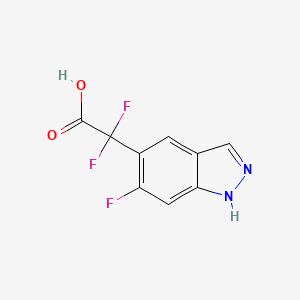
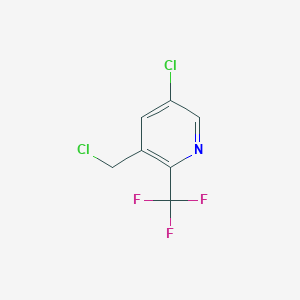
![3-Methylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B13006430.png)
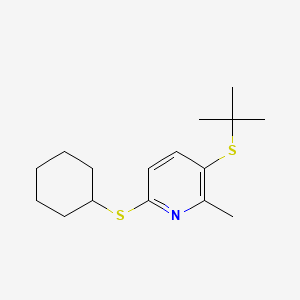
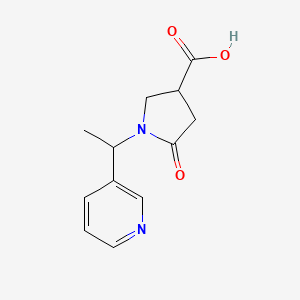
![7-Bromo-2,4-dichloro-1H-benzo[d]imidazole](/img/structure/B13006442.png)
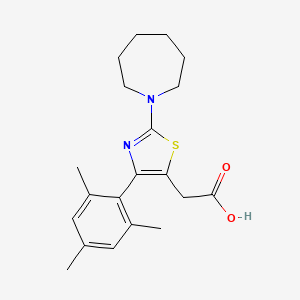

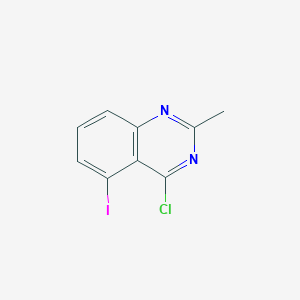
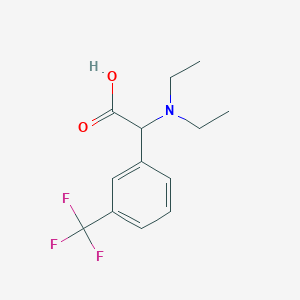
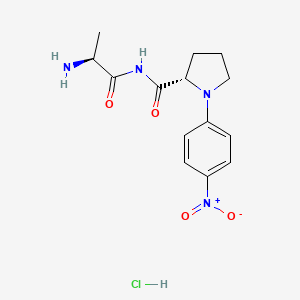
![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine](/img/structure/B13006490.png)
